molecular formula C12H15BrN2O2 B7638264 4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one

4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one

Cat. No. B7638264
M. Wt: 299.16 g/mol
InChI Key: ZXZIZALTPIJBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one is not fully understood. However, it has been suggested that it works by modulating the activity of various neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine. It has also been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects in various animal models. It has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to reduce the levels of stress hormones such as cortisol and corticosterone.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one in lab experiments is its wide range of pharmacological activities. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects, which makes it a valuable tool for studying various neurological disorders. However, one of the major limitations of using this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the study of 4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one. One of the major areas of research is the development of more potent and selective derivatives of this compound that can be used as therapeutic agents for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of this compound on various physiological and biochemical parameters in animal models. Finally, the development of new methods for the synthesis and purification of this compound is also an important area of research.
Conclusion:
In conclusion, this compound is a valuable tool for studying various neurological disorders. Its wide range of pharmacological activities and potential therapeutic applications make it a promising compound for future research. However, its potential toxicity and limitations in lab experiments require careful handling and further investigation.

Synthesis Methods

The synthesis of 4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one has been extensively studied for its potential applications in various scientific research fields. It has been found to possess a wide range of pharmacological activities such as antipsychotic, anxiolytic, and antidepressant effects. It has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders such as schizophrenia, anxiety, and depression.

properties

IUPAC Name

4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-11-3-2-10(13)6-9(11)7-15-5-4-14-12(16)8-15/h2-3,6H,4-5,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZIZALTPIJBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.